molecular formula C8H10BrCl2N3 B6220447 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 2751610-98-5

3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride

Cat. No. B6220447
CAS RN: 2751610-98-5
M. Wt: 299
InChI Key:
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Description

3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride (3-Br-MIPD) is an organic compound used in scientific research. It is a derivative of imidazole, a heterocyclic aromatic organic compound found in many natural products. 3-Br-MIPD has been studied for its potential applications in biochemistry, pharmacology, and drug development.

Scientific Research Applications

3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride has a wide range of scientific research applications. It is used as a research tool to study enzyme inhibition, receptor binding, and drug action. It has also been used to study the structure and function of proteins and enzymes, as well as the effects of drugs on the body. In addition, 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride has been used to study the effects of environmental toxins on the body.

Mechanism of Action

3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is believed to act as a competitive inhibitor of enzymes and receptors. It binds to the active site of the enzyme or receptor and prevents the binding of the substrate. This prevents the enzyme or receptor from carrying out its normal function.
Biochemical and Physiological Effects
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the production of hormones. It has also been studied for its effects on the immune system, as well as its ability to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride in laboratory experiments include its low cost, ease of synthesis, and availability of a wide range of derivatives. Its disadvantages include its low solubility in water and its potential to cause toxic side effects.

Future Directions

The potential applications of 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride in scientific research are vast and could lead to the development of new drugs and treatments for diseases. It is possible that 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride could be used to study the effects of environmental toxins on the body, as well as its ability to modulate the activity of certain neurotransmitters. In addition, 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride could be used to study the structure and function of proteins and enzymes, as well as the effects of drugs on the body. Finally, 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride could be used to develop new drugs to treat diseases such as cancer, diabetes, and cardiovascular disease.

Synthesis Methods

3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is synthesized from 3-bromo-2-methylimidazole, which is obtained from the reaction of 2-methylimidazole and bromine. This reaction is performed in a solvent, such as acetonitrile or dichloromethane, with a base, such as sodium hydroxide or potassium carbonate, at a temperature of 60-80 °C. The reaction product is then treated with hydrochloric acid to form 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine followed by the reaction of the resulting 3-bromo-2-methylimidazo[1,2-a]pyridine with ammonia and hydrochloric acid.", "Starting Materials": ["2-methylimidazo[1,2-a]pyridine", "bromine", "ammonia", "hydrochloric acid"], "Reaction": [ "Step 1: 2-methylimidazo[1,2-a]pyridine is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform to yield 3-bromo-2-methylimidazo[1,2-a]pyridine.", "Step 2: The resulting 3-bromo-2-methylimidazo[1,2-a]pyridine is then reacted with ammonia in the presence of a suitable solvent such as ethanol or methanol to yield 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine.", "Step 3: The 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine is then reacted with hydrochloric acid to yield the final product, 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride." ] }

CAS RN

2751610-98-5

Molecular Formula

C8H10BrCl2N3

Molecular Weight

299

Purity

95

Origin of Product

United States

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